molecular formula C11H9ClO3S B13035886 1-Methoxynaphthalene-2-sulfonyl chloride

1-Methoxynaphthalene-2-sulfonyl chloride

Cat. No.: B13035886
M. Wt: 256.71 g/mol
InChI Key: BPDGXUXLCACGBF-UHFFFAOYSA-N
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Description

1-Methoxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the first position and a sulfonyl chloride group at the second position. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene-2-sulfonyl chloride can be synthesized through the sulfonylation of 1-methoxynaphthalene. The process typically involves the reaction of 1-methoxynaphthalene with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 1-methoxynaphthalene-2-sulfonamide under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, toluene, and acetonitrile.

    Catalysts: Lewis acids such as aluminum chloride and boron trifluoride.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

1-Methoxynaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methoxynaphthalene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

    6-Methoxynaphthalene-2-sulfonyl chloride: Similar structure but with the methoxy group at the sixth position.

    2-Chloroquinoline-6-sulfonyl chloride: Contains a quinoline ring instead of a naphthalene ring.

    1-Benzothiophene-3-sulfonyl chloride: Features a benzothiophene ring.

Uniqueness: 1-Methoxynaphthalene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group at the first position and the sulfonyl chloride group at the second position allows for selective reactions and applications in various fields.

Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

1-methoxynaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-7H,1H3

InChI Key

BPDGXUXLCACGBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

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